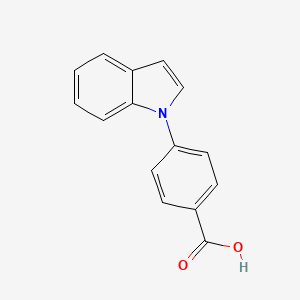

4-(1h-Indol-1-yl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1h-Indol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 4-(1H-Indol-1-yl)benzoic acid derivatives as anticancer agents. For example, a series of indole derivatives, including those with benzoic acid moieties, were evaluated for their cytotoxic effects against cancer cell lines. One study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation in prostate cancer models . The mechanism of action is believed to involve the inhibition of specific enzymes associated with cancer progression, such as AKR1C3, which is implicated in drug resistance in castration-resistant prostate cancer (CRPC) .

Antiviral Activity

Compounds containing indole structures have also been explored for their antiviral properties. Research has indicated that certain indole derivatives can act as fusion inhibitors against HIV-1 by targeting the gp41 protein, thereby preventing viral entry into host cells . The structure-activity relationship (SAR) studies suggest that modifications to the indole and benzoic acid moieties can enhance binding affinity and biological activity.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes relevant to disease mechanisms. For instance, derivatives of this compound have shown promising results in inhibiting monoamine oxidase (MAO), an enzyme involved in neurodegenerative disorders . This suggests potential applications in treating conditions like depression and Alzheimer’s disease.

Neuroprotective Effects

In vitro studies have indicated that certain derivatives may possess neuroprotective properties, potentially through the modulation of oxidative stress pathways. This opens avenues for research into treatments for neurodegenerative diseases complicated by mood disorders .

Polymer Chemistry

This compound can serve as a functional monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength due to the rigid indole structure . Research has focused on developing new materials for electronic applications, where such properties are crucial.

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1H-Indol-1-yl)benzoic acid, and how can purity be ensured?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the indole moiety to the benzoic acid core. Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm absence of byproducts .

- Data Contradictions : Some protocols report side reactions due to indole’s sensitivity to strong acids; neutral or mildly basic conditions are recommended .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- UV-Vis Spectroscopy : Identify π→π* transitions in the indole and benzoic acid moieties (λmax ~270-310 nm) .

- FTIR : Confirm carboxylic acid (C=O stretch ~1680 cm⁻¹) and indole N-H bonds (~3400 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimer formation) .

Q. How can LC-MS be applied to quantify this compound in biological matrices?

- Methodology : Use reverse-phase LC (C18 column, mobile phase: 0.1% formic acid in water/acetonitrile) coupled with ESI-MS in negative ion mode. Validate with calibration curves (linear range: 1–1000 ng/mL) and spike-recovery experiments (>90% recovery) .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 enzymes, and what experimental designs are suitable for studying oxidation mechanisms?

- Methodology :

- UV-Vis Binding Assays : Monitor Soret band shifts (e.g., ferric CYP199A4 at 419 nm) upon ligand binding to calculate dissociation constants (Kd) .

- HPLC Metabolite Analysis : Identify oxidation products (e.g., hydroxylated derivatives) using NADH/O2-supported enzymatic assays .

- Data Contradictions : Some analogs (e.g., imidazole derivatives) exhibit noncompetitive inhibition, while triazole derivatives may act as substrates .

Q. What structural modifications enhance the solubility or stability of this compound derivatives for drug delivery?

- Methodology :

- Esterification : Replace the carboxylic acid with methyl esters to improve lipophilicity (e.g., logP reduction from 2.1 to 1.5) .

- Sulfonamide Derivatives : Introduce sulfamoyl groups (e.g., 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid) to enhance metabolic stability .

Q. How can computational methods predict the bioactivity of this compound analogs as angiotensin II receptor antagonists?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with AT1 receptor active sites (e.g., hydrogen bonding with Tyr<sup>113</sup> and His<sup>256</sup>) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., indole N-methylation) with antihypertensive efficacy (IC50 values) .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodology : Optimize solvent systems (e.g., DMF/water mixtures) to control nucleation. Slow evaporation at 4°C minimizes polymorphism. Hydrogen-bonding motifs (e.g., carboxylic acid dimers) stabilize crystal lattices .

Q. Contradictions and Advanced Analysis

Q. How do conflicting reports on enzyme inhibition mechanisms inform experimental design for this compound analogs?

- Resolution : Compare inhibition kinetics (competitive vs. noncompetitive) across CYP isoforms using Lineweaver-Burk plots. For example, CYP199A4 oxidizes imidazole derivatives but not triazole analogs, suggesting active-site steric effects .

Q. What metabolic pathways dominate in vivo for this compound, and how can interspecies variability be minimized?

- Methodology : Conduct hepatocyte incubation studies with LC-MS/MS to identify phase I/II metabolites. Cross-validate with humanized mouse models to account for CYP enzyme differences .

Q. How can electronic properties of this compound derivatives be tuned for material science applications?

属性

分子式 |

C15H11NO2 |

|---|---|

分子量 |

237.25 g/mol |

IUPAC 名称 |

4-indol-1-ylbenzoic acid |

InChI |

InChI=1S/C15H11NO2/c17-15(18)12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-10H,(H,17,18) |

InChI 键 |

XVTBRXBNYSOSFW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)C(=O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。